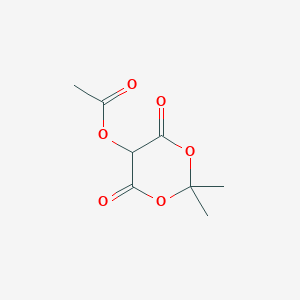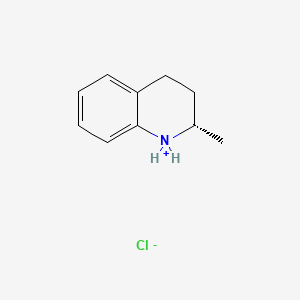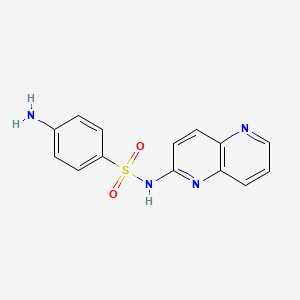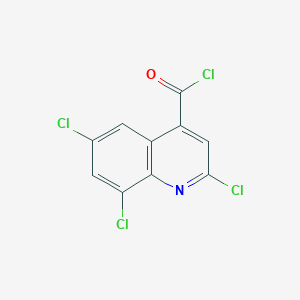![molecular formula C14H11BrFN5O B11832637 8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)
8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, followed by cyclization to form the triazolopyrimidine core . Industrial production methods often employ microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- can be compared to other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits a broad range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Studied for their antimicrobial and anti-inflammatory properties.
The uniqueness of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 8-bromo-N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]- lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C14H11BrFN5O |
|---|---|
Poids moléculaire |
364.17 g/mol |
Nom IUPAC |
8-bromo-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C14H11BrFN5O/c15-10-6-18-14(21-7-19-20-13(10)21)17-5-9-8-3-4-22-12(8)2-1-11(9)16/h1-2,6-7H,3-5H2,(H,17,18) |
Clé InChI |
OGEBOVMXBNQJQD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C(=C(C=C2)F)CNC3=NC=C(C4=NN=CN43)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B11832564.png)
![4-(4-ethylpiperazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11832570.png)



![3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11832599.png)
![9,9'-(5-(6-([1,1'-biphenyl]-3-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B11832601.png)




![{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11832633.png)
![ylidene]-2,3-dihydro-1H-indole](/img/structure/B11832636.png)

